1,3,5-Tribromo-2-iodobenzene
Overview
Description
1,3,5-Tribromo-2-iodobenzene is an organic compound with the molecular formula C6H2Br3I. It is characterized by the presence of three bromine atoms and one iodine atom attached to a benzene ring. This compound appears as a colorless crystalline solid and is known for its significant role in organic synthesis and material science .
Preparation Methods
The synthesis of 1,3,5-Tribromo-2-iodobenzene involves several steps:
Formation of 2-Iodophenyl Iodide: The phenyl magnesium halide reacts with iodoethane to produce 2-iodophenyl iodide.
Formation of 2,4-Diiodobenzene: 2-Iodophenyl iodide undergoes a reaction with bromoethane to yield 2,4-diiodobenzene.
Formation of 2,4,6-Tribromobenzene: 2,4-Diiodobenzene reacts with bromoethane again to form 2,4,6-tribromobenzene.
Final Product: 2,4,6-Tribromobenzene is then reacted with sodium iodide to obtain this compound.
Chemical Reactions Analysis
1,3,5-Tribromo-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide and other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s halogen atoms can be targeted for such transformations.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
1,3,5-Tribromo-2-iodobenzene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is used in the synthesis of organic light-emitting diode (OLED) materials.
Chemical Sensors: It is employed in the development of dyes, pigments, fluorescent reagents, and chemical sensors.
Mechanism of Action
The reactivity of 1,3,5-Tribromo-2-iodobenzene is primarily attributed to the presence of heavy halogen atoms, which are susceptible to various chemical transformations. These halogen atoms can participate in substitution and coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1,3,5-Tribromo-2-iodobenzene can be compared with other halogenated benzene derivatives:
1,2,3-Tribromo-5-iodobenzene: Similar in structure but with different positions of halogen atoms, leading to varied reactivity.
2,4,6-Tribromoiodobenzene: Another isomer with different substitution patterns, affecting its chemical behavior.
This compound stands out due to its unique substitution pattern, which influences its reactivity and applications in organic synthesis and material science.
Properties
IUPAC Name |
1,3,5-tribromo-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUHDGOCAVMIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175859 | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-51-7 | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021521517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21521-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-IODO-2,4,6-TRIBROMOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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